

Spectroscopic Analysis of Diammonium Adipate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diammonium adipate*

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **diammonium adipate**, a compound of interest in various chemical and pharmaceutical applications. The focus is on two core analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols, presents quantitative data, and offers visual workflows to aid in the structural elucidation and characterization of this molecule.

Introduction to Diammonium Adipate

Diammonium adipate is the ammonium salt of adipic acid, a dicarboxylic acid. Its structure consists of an adipate dianion and two ammonium cations. Spectroscopic techniques are crucial for confirming the identity, purity, and structural integrity of this compound. FTIR spectroscopy provides information about the functional groups present, while NMR spectroscopy offers detailed insights into the molecular structure and the chemical environment of individual atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In **diammonium adipate**, the key functional groups are the ammonium ion (NH_4^+) and the carboxylate group (COO^-).

Experimental Protocol: FTIR Analysis

A common and effective method for analyzing solid samples like **diammonium adipate** is the Potassium Bromide (KBr) pellet method.

Instrumentation:

- FTIR Spectrometer
- Agate mortar and pestle
- Hydraulic press for pelletizing
- KBr powder (spectroscopic grade)

Sample Preparation (KBr Pellet Method):

- Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.
- Weigh out approximately 1-2 mg of the **diammonium adipate** sample and 100-200 mg of dry KBr powder.
- Grind the **diammonium adipate** sample to a fine powder in an agate mortar.
- Add the KBr powder to the mortar and mix thoroughly with the sample by gentle grinding to ensure a homogenous mixture.
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}

- Resolution: 4 cm^{-1}
- Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic FTIR Bands for Diammonium Adipate

The FTIR spectrum of **diammonium adipate** is characterized by the vibrational modes of the ammonium and carboxylate ions, as well as the methylene groups of the adipate backbone.

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group	Characteristics
~3200-2800	N-H stretching	Ammonium (NH_4^+)	Broad and strong absorption.
~2950-2850	C-H stretching (asymmetric & symmetric)	Methylene ($-\text{CH}_2-$)	Sharp, medium to strong absorptions.
~1630-1550	N-H bending	Ammonium (NH_4^+)	Strong absorption.
~1600-1550	C=O stretching (asymmetric)	Carboxylate (COO^-)	Very strong absorption.
~1450-1400	C-H bending (scissoring)	Methylene ($-\text{CH}_2-$)	Medium intensity.
~1420-1300	C=O stretching (symmetric)	Carboxylate (COO^-)	Strong absorption.

Note: The exact peak positions can vary slightly due to sample preparation and instrument variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For **diammonium adipate**, both ^1H (proton) and ^{13}C NMR are used to elucidate the structure. Due to the symmetry of the adipate anion, the NMR spectra are relatively simple.

Experimental Protocol: NMR Analysis

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Sample Preparation:

- Accurately weigh approximately 43 mg of **diammonium adipate**.
- Dissolve the sample in 0.5 mL of deuterium oxide (D_2O). D_2O is used as the solvent to avoid a large interfering signal from solvent protons.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

- ^1H NMR:
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay: 2-5 seconds
- The spectra are referenced to an internal or external standard. For D_2O , the residual HDO peak can be used as a reference for ^1H NMR.

Data Presentation: ^1H and ^{13}C NMR Spectral Data

The symmetry of the **diammonium adipate** molecule leads to a simplified NMR spectrum.

^1H NMR Data (in D_2O):[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.20	Multiplet	4H	$-\text{CH}_2-\text{COO}^-$ (alpha-methylene protons)
~1.55	Multiplet	4H	$-\text{CH}_2-\text{CH}_2-\text{COO}^-$ (beta-methylene protons)

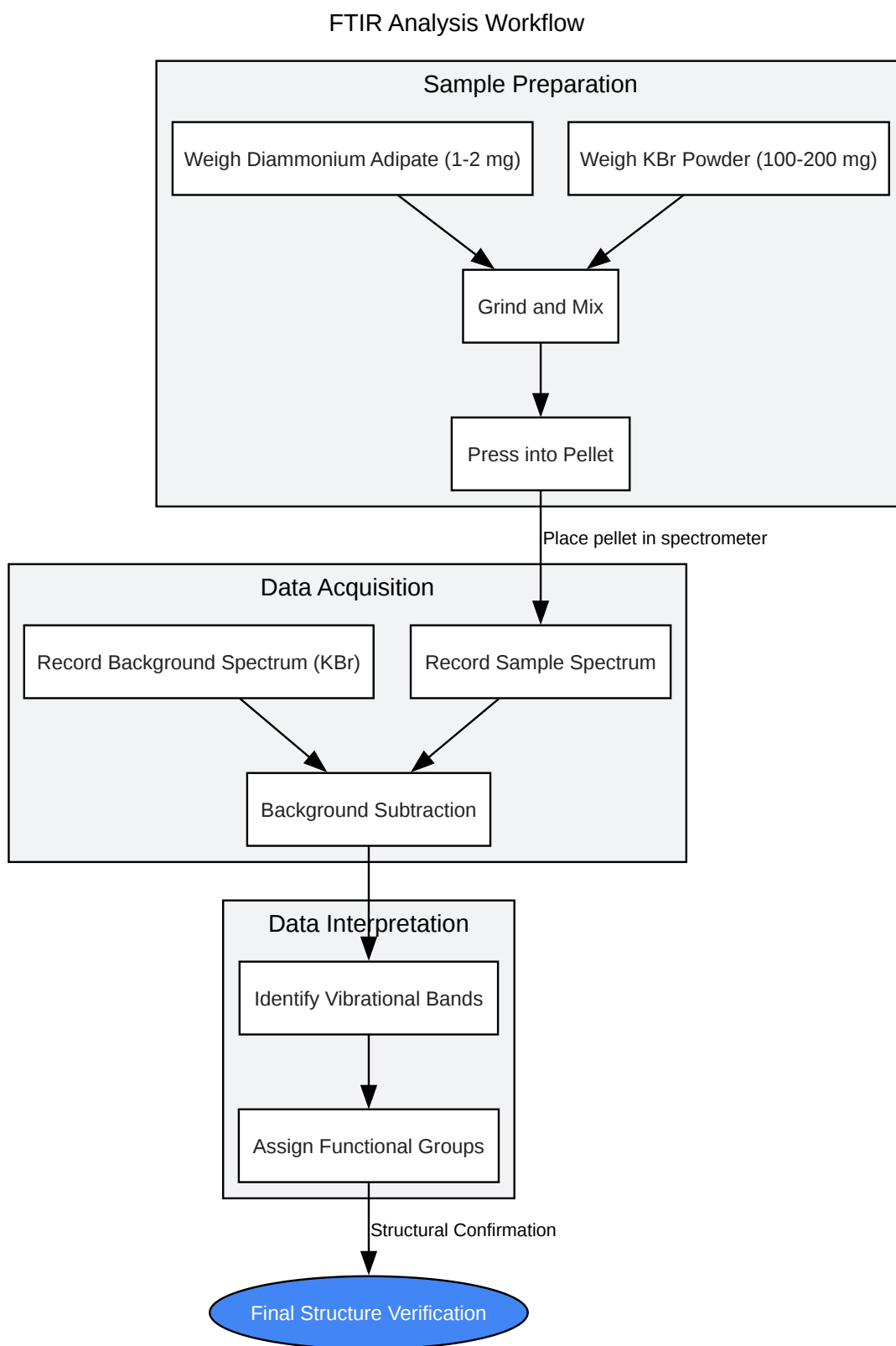
Note: The ammonium protons (NH_4^+) are often not observed in D_2O due to rapid exchange with deuterium.

Typical ^{13}C NMR Data:

Chemical Shift (δ) ppm	Assignment
~180-175	$-\text{COO}^-$ (carboxylate carbon)
~35-30	$-\text{CH}_2-\text{COO}^-$ (alpha-carbon)
~30-25	$-\text{CH}_2-\text{CH}_2-\text{COO}^-$ (beta-carbon)

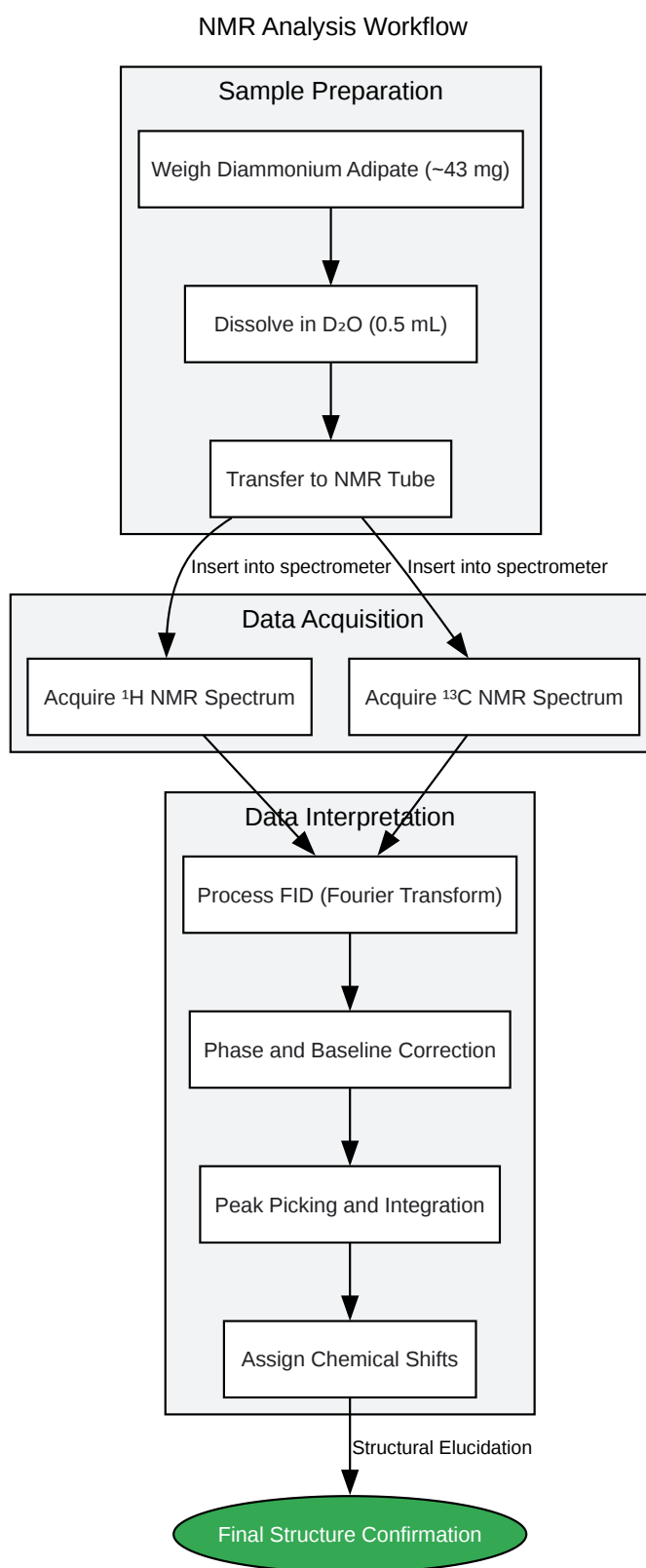
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **diammonium adipate**.



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Caption: Workflow for FTIR analysis of **diammonium adipate**.



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Caption: Workflow for NMR analysis of **diammonium adipate**.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a robust and comprehensive characterization of **diammonium adipate**. FTIR is highly effective for the rapid identification of the key ammonium and carboxylate functional groups, confirming the salt formation. NMR spectroscopy, through both ^1H and ^{13}C analysis, provides definitive structural elucidation of the adipate backbone and confirms the high degree of symmetry in the molecule. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries for the quality control and structural verification of **diammonium adipate**.

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References

- 1. AMMONIUM ADIPATE(3385-41-9) ^1H NMR [m.chemicalbook.com]
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